molecular formula C14H18FNO2 B2866384 7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034460-76-7

7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2866384
CAS No.: 2034460-76-7
M. Wt: 251.301
InChI Key: UATIUAZZHHQRFF-UHFFFAOYSA-N
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Description

7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core substituted with a fluorine atom at position 7 and a tetrahydrofuran-3-ylmethyl group at position 3.

Properties

IUPAC Name

7-fluoro-4-(oxolan-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-13-1-2-14-12(7-13)9-16(4-6-18-14)8-11-3-5-17-10-11/h1-2,7,11H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATIUAZZHHQRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

RMC-5552 (SI-44)

  • Structure : Contains a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core with a pyridinyl substituent at position 7 and a sulfonyl-ethyl-polyether side chain.
  • Key Differences : Lacks the fluorine atom and tetrahydrofuran-3-ylmethyl group present in the target compound.
  • Activity : Acts as a selective bi-steric inhibitor of mTORC1, highlighting the role of bulky substituents in kinase inhibition .

Org GC 94

  • Structure: A dibenzo-fused pyrazino-oxazepine with methyl groups at positions 2 and 7.
  • Key Differences : Tetracyclic scaffold vs. the tricyclic system of the target compound.
  • Activity : Exhibits anti-serotoninergic and anti-histaminic effects, demonstrating efficacy in migraine prevention (70% reduction in attacks at 3 x 5 mg/day) .

7-((2-Chlorophenyl)(methoxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

  • Structure : Substituted with a chlorophenyl-methoxymethyl group at position 7.
  • Key Differences : Chlorine and methoxy substituents instead of fluorine and tetrahydrofuran-3-ylmethyl.
  • Status : Discontinued, likely due to stability or toxicity concerns .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Position 7 Substituent Position 4 Substituent Biological Activity
Target Compound Benzo[f][1,4]oxazepine Fluoro Tetrahydrofuran-3-ylmethyl Underexplored (structural analog)
RMC-5552 (SI-44) Benzo[f][1,4]oxazepine Pyridinyl Sulfonyl-ethyl-polyether mTORC1 inhibition
Org GC 94 Dibenzo-pyrazino-oxazepine Methyl Methyl Anti-serotonin, migraine relief
7-((2-Chlorophenyl)(methoxy)methyl) Benzo[f][1,4]oxazepine Chlorophenyl-methoxymethyl Not specified Discontinued

Table 2. Efficacy and Dosage (Where Available)

Compound Indication Effective Dose Efficacy (% Reduction in Symptoms) Side Effects
Org GC 94 Serotonin-migraine 3 x 5 mg/day 70% (21/30 patients) Minimal sedation
RMC-5552 mTORC1 inhibition Not disclosed Preclinical data only Undisclosed

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